molecular formula C12H11ClN2O2 B5863101 4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone

4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B5863101
M. Wt: 250.68 g/mol
InChI Key: TUQLRUWHOLDLCS-UHFFFAOYSA-N
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Description

4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, 4-chloro-5-methoxy-2-hydrazinopyridazine, and appropriate reagents.

    Condensation Reaction: The key step involves the condensation of 3-methylbenzaldehyde with 4-chloro-5-methoxy-2-hydrazinopyridazine under acidic or basic conditions to form the desired pyridazinone ring.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
  • 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
  • 4-chloro-5-methoxy-2-(2-methylphenyl)-3(2H)-pyridazinone

Uniqueness

4-chloro-5-methoxy-2-(3-methylphenyl)-3(2H)-pyridazinone is unique due to its specific substitution pattern on the pyridazinone ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-chloro-5-methoxy-2-(3-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-4-3-5-9(6-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQLRUWHOLDLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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